molecular formula C7H9P B8580108 (2-Methylphenyl)phosphane CAS No. 53772-59-1

(2-Methylphenyl)phosphane

Cat. No.: B8580108
CAS No.: 53772-59-1
M. Wt: 124.12 g/mol
InChI Key: KYLUAQBYONVMCP-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, a class of organic molecules containing a carbon-phosphorus bond, are of paramount importance across a vast spectrum of chemical research and industry. Their applications are diverse, ranging from medicinal and agricultural chemistry to materials science and homogeneous catalysis. chembk.com In medicine, organophosphorus compounds are integral to the structure of antiviral drugs and other therapeutic agents. Current time information in Bangalore, IN. In materials science, they are utilized as fire retardants and metal extractants due to their unique chemical properties. chembk.com Perhaps their most significant impact is in the field of catalysis, where they function as ligands that coordinate to transition metals, profoundly influencing the activity, selectivity, and stability of the resulting catalysts.

Overview of Phosphane Ligand Classes in Transition Metal Catalysis

Phosphane (or phosphine) ligands, with the general formula PR₃, are among the most versatile and widely used ligands in transition metal catalysis. The electronic and steric properties of a phosphane ligand can be precisely tuned by modifying the R groups attached to the phosphorus atom, which in turn dictates the performance of the metal catalyst. nih.gov These ligands are broadly classified based on their structure and denticity.

Monodentate phosphanes , such as triphenylphosphine (B44618), bind to a metal center through a single phosphorus atom.

Bidentate and polydentate phosphanes contain two or more phosphorus donor atoms, allowing them to chelate to a metal center, often enhancing the stability of the complex. nii.ac.jp

Chiral phosphanes are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. americanelements.com

Bulky phosphanes , like tris(o-tolyl)phosphine, create a sterically hindered environment around the metal center, which can promote specific reaction pathways, such as reductive elimination in cross-coupling reactions. nih.gov

The reactivity of these metal complexes is heavily dependent on the phosphine's electron-donating ability and steric bulk, often quantified by parameters like the Tolman cone angle. nih.govcalstatela.edu

Unique Characteristics of Ortho-Substituted Arylphosphanes in Coordination Chemistry

Arylphosphanes with substituents at the ortho position of the phenyl ring, such as (2-Methylphenyl)phosphane and its derivatives, exhibit distinct characteristics in coordination chemistry. The ortho-substituent, in this case, a methyl group, imposes significant steric hindrance around the phosphorus atom. This steric bulk influences the coordination geometry of metal complexes and can create a specific "pocket" that modulates substrate binding and reactivity.

For instance, the tertiary phosphane derivative, tris(2-methylphenyl)phosphine, is known for its exceptionally wide cone angle (194°), a direct consequence of the three ortho-methyl groups. wikipedia.org This steric crowding can stabilize low-coordinate metal species and influence the regioselectivity in catalytic reactions like hydroformylation. myskinrecipes.com The presence of the ortho-methyl group can also facilitate specific intramolecular reactions, such as cyclometalation, where the metal center interacts with the methyl group's C-H bond. google.com While primary phosphines like this compound are less sterically encumbered than their tertiary analogues, the ortho-methyl group still plays a crucial role in defining its steric and electronic profile, distinguishing it from its meta- or para-substituted isomers and from unsubstituted phenylphosphine (B1580520).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53772-59-1

Molecular Formula

C7H9P

Molecular Weight

124.12 g/mol

IUPAC Name

(2-methylphenyl)phosphane

InChI

InChI=1S/C7H9P/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3

InChI Key

KYLUAQBYONVMCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P

Origin of Product

United States

Physicochemical and Spectroscopic Properties of 2 Methylphenyl Phosphane

While extensive data on the isolated primary phosphine (B1218219) (2-Methylphenyl)phosphane is not widely published due to its reactivity, its properties can be inferred from its derivatives and precursors. The precursor, dichloro-(2-methylphenyl)phosphane, is a liquid with a boiling point of 236.8 °C. chemsrc.com Primary phosphines are known to be reactive, often pyrophoric, liquids or low-melting solids.

Spectroscopic data from a gold(I) complex provides direct insight into the vibrational modes of the this compound ligand. In the infrared (IR) spectrum of [(2-Methylphenyl)phosphine]gold(I) bromide, the P-H stretching vibration (ν(PH₂)) is observed at 2364 cm⁻¹, and the P-C stretching vibration (ν(PC)) appears at 749 cm⁻¹. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Methylphenyl Phosphane Compounds

X-ray Crystallographic Analysis of 2-Methylphenylphosphine Derivatives

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering a window into the precise geometry, conformation, and intermolecular forces that govern the properties of (2-Methylphenyl)phosphane derivatives.

Solid-State Structures of Metal Complexes with 2-Methylphenylphosphines

The coordination of this compound ligands to metal centers results in a diverse array of solid-state structures. The steric bulk of the ortho-methyl group significantly influences the coordination geometry and bond parameters.

For instance, in a palladium complex, Pd(dba)[P(o-Tol)3]2 (where dba is dibenzylideneacetone), the Pd-P bond length was found to be abnormally long at 2.388(1) Å, a feature attributed to the steric hindrance from the o-tolyl groups. researchgate.net In another example, a technetium(II) complex, Tc(PMe2Ph)2(DMPE)Cl2, adopts a trans-octahedral configuration. researchgate.net The Tc-P bond length in this mixed-phosphine complex is 2.41 (1) Å. researchgate.net Similarly, gold(I) halide complexes with tris(2-methylphenyl)phosphine, [AuP(o-tol)3X], exhibit linear two-coordination around the gold center, with Au-P bond distances ranging from 2.239(2) to 2.259(3) Å. scispace.comqut.edu.au

The table below summarizes key crystallographic data for selected metal complexes of (2-Methylphenyl)phosphine derivatives.

CompoundMetal CenterCoordination GeometryPd-P Bond Length (Å)Reference
Pd(dba)[P(o-Tol)3]2Pd(0)---2.388(1) researchgate.net
trans-[PdCl2{P(m-tolyl)3}2]Pd(II)trans-square-planar2.3289(4) grafiati.com

This table is interactive. Click on the headers to sort the data.

Conformational Analysis from Single-Crystal Diffraction

Single-crystal X-ray diffraction is a powerful tool for analyzing the conformational preferences of flexible molecules like (2-Methylphenyl)phosphine derivatives. The orientation of the o-tolyl groups relative to the phosphorus atom is a key conformational feature.

In the crystal structure of (2-methylphenyl)diphenylphosphane selenide (B1212193), the o-tolyl group adopts a gauche conformation, as defined by the Se-P-Cipso-Cortho torsion angle. researchgate.netnih.gov Conversely, in dicyclohexylthis compound selenide, an anti conformation is preferred in the solid state. researchgate.netnih.gov Density functional theory (DFT) calculations suggest that both conformations have similar energies, indicating that the observed solid-state conformer is likely influenced by packing forces that minimize repulsion. researchgate.netnih.gov Computational studies on tri-o-tolylphosphine (B155546) and its chalcogenides (oxide, sulfide, selenide) have also explored the possible rotamers, revealing that the most stable geometries depend on the nature of the chalcogen atom. researchgate.net For the phosphine (B1218219) itself, the most stable geometry has two methyl groups positioned near the phosphorus lone pair. researchgate.net

Intermolecular Interactions in Crystalline Architectures

In the crystal structure of (2-methylphenyl)diphenylphosphane selenide, the packing is primarily dictated by weak C-H···Se interactions and additional C-H···π interactions. researchgate.netnih.gov The presence of π-systems in the tolyl groups allows for π-π stacking interactions with adjacent aromatic rings, which contributes to the stability of the crystal lattice. smolecule.com In the case of silver(I) complexes with tris(p-tolyl)phosphine, weak C-H···O and C-H···N interactions are observed to consolidate the crystal packing. iucr.org The analysis of crystal structures of various organometallic compounds has shown that interactions like hydrogen bonds, π-π stacking, and even weaker forces play a crucial role in defining the supramolecular assembly. mdpi.com

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound compounds in solution. By analyzing the chemical shifts and coupling constants of various nuclei, detailed information about the electronic environment and connectivity of atoms can be obtained.

Multinuclear NMR (31P, 1H, 13C) for Structural Assignment

Multinuclear NMR provides a comprehensive picture of the molecular structure.

³¹P NMR: The ³¹P nucleus is highly sensitive to its electronic environment. The chemical shift (δ) of the phosphorus atom in this compound and its derivatives provides valuable information about its coordination and oxidation state. For example, the ³¹P NMR spectrum of tri-o-tolylphosphine shows a signal at a specific chemical shift that changes upon coordination to a metal or upon oxidation. researchgate.netcdnsciencepub.com In mercury(II) complexes, the ³¹P chemical shifts are indicative of the coordination of the phosphine to the metal center. acs.org

¹H NMR: The ¹H NMR spectrum provides information about the protons in the molecule. For this compound, the signals for the methyl protons and the aromatic protons of the tolyl group are characteristic. Their chemical shifts and splitting patterns can be used to confirm the structure of the ligand and its derivatives. researchgate.netrsc.orgmdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the tolyl group and any other substituents can be assigned to provide further structural confirmation. rsc.orgmdpi.com Coupling between phosphorus and carbon atoms (J-coupling) can also be observed, providing additional connectivity information. acs.org

The following table presents typical NMR data for a this compound derivative.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
³¹P-8.8s---P
¹H7.06s---Aromatic-H
¹H2.26s---CH₃
¹³C138.8s---C4
¹³C134.2dJ = 9.0C1
¹³C133.4dtJ = 19.0, 26.0C2
¹³C129.1dJ = 8.0C3
¹³C21.7s---CH₃

This data is for hexadeuterated tri-p-tolylphosphine (B94635) and serves as an illustrative example. rsc.org

Determination of Coupling Constants (e.g., ¹JSe-P)

Scalar coupling constants (J-couplings) provide through-bond connectivity information. The one-bond coupling constant between selenium-77 (B1247304) and phosphorus-31 (¹JSe-P) in phosphine selenides is particularly informative.

Solution-State Conformational Dynamics via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic conformational behavior of molecules in solution. For this compound derivatives, such as Tri(o-tolyl)phosphine, NMR studies reveal significant insights into the restricted rotation around the Phosphorus-Carbon (P-C) bonds. This restricted rotation gives rise to distinct conformational isomers that can be observed on the NMR timescale. asianpubs.org

The presence of the methyl group at the ortho position of the phenyl ring introduces steric hindrance, which raises the energy barrier for free rotation around the P-C bond. asianpubs.org As a result, at sufficiently low temperatures, the signals in the ¹H and ¹³C NMR spectra may broaden or resolve into multiple sets of resonances, corresponding to different stable conformers (rotamers). unibas.it The study of these temperature-dependent spectral changes, known as dynamic NMR (DNMR), allows for the quantification of the energy barriers associated with these conformational interchanges. unibas.it

In the case of N-aryl imides with ortho-substituents, ¹³C NMR has proven effective in demonstrating the presence of non-planar syn/anti conformations. asianpubs.org The shielded resonance of a substituent like a methyl group corresponds to the syn orientation, where it experiences steric compression from the rest of the molecule. For instance, duplexed signals for the 2'-CH₃ carbon in certain N-(2'-methylphenyl) substituted compounds confirm the presence of two distinct non-planar conformations due to slow rotation about the N-C bond. asianpubs.org A similar principle applies to this compound compounds, where the phosphorus lone pair and the tolyl groups create a complex steric environment. Computational studies, such as those using the PM3 semiempirical method, have been employed to investigate the conformational interconversion pathways for tri-o-tolylphosphine, identifying multiple possible rotamers with respect to the methyl group positions. researchgate.net

Table 1: Representative NMR Data for Conformational Analysis of Aryl Phosphines

TechniqueObservationImplicationReference
Variable Temperature ¹³C NMRDuplexed signals for methyl and aromatic carbons at low temperatures, which coalesce at higher temperatures.Presence of multiple stable conformers due to restricted rotation around the P-C bond. asianpubs.org
¹H NMRComplex multiplets and temperature-dependent chemical shifts for aromatic protons.Non-equivalent magnetic environments for protons in different rotamers. asianpubs.org
2D NMR (e.g., EXSY)Cross-peaks indicating chemical exchange between different conformational states.Allows for the mapping of the interconversion pathways between conformers. researchgate.net
DFT CalculationsCalculation of energy barriers and relative stabilities of different conformers.Complements experimental NMR data to provide a detailed model of conformational dynamics. unibas.it

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. up.ac.za For this compound derivatives, the FT-IR spectrum provides clear signatures for its key structural components.

Table 2: Key FT-IR Vibrational Frequencies for this compound Derivatives

Wavenumber (cm⁻¹)AssignmentVibrational ModeReference
3050 - 3100Aromatic C-HStretching up.ac.za
2850 - 2960Methyl C-HStretching researchgate.net
~1570Aromatic C=CStretching researchgate.net
~1440Methyl C-HBending (Asymmetric) up.ac.za
~1370Methyl C-HBending (Symmetric) researchgate.net
1000 - 1200Aromatic C-HIn-plane Bending up.ac.za
650 - 750Aromatic C-HOut-of-plane Bending up.ac.za
~700P-C (Aryl)Stretching up.ac.za

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. utoronto.ca A vibration is Raman active if it causes a change in the polarizability of the molecule. up.ac.za For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive, but for less symmetric molecules like this compound, many vibrations can be active in both.

Raman spectra are particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, such as the C=C bonds in the aromatic ring and the P-C bond, which often produce strong Raman signals. utoronto.ca The analysis of Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net For instance, in phosphine compounds, certain low-frequency modes corresponding to the lattice vibrations in the solid state or skeletal deformations involving the phosphorus atom can be more clearly identified using Raman spectroscopy. nih.gov

Table 3: Selected Raman Shifts and Vibrational Mode Assignments for this compound Derivatives

Raman Shift (cm⁻¹)AssignmentVibrational ModeReference
3050 - 3100Aromatic C-HSymmetric Stretching researchgate.net
2850 - 2960Methyl C-HSymmetric Stretching researchgate.net
~1590Aromatic RingQuadrant Stretching (ν₈ₐ) researchgate.net
~1000Aromatic RingRing Breathing (ν₁₂) researchgate.net
600 - 800P-C (Aryl)Symmetric Stretching nih.gov
200 - 400C-P-CSkeletal Bending nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. du.edu.eg The absorption of photons promotes electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. gpatindia.com In this compound, the primary chromophore is the phenyl group.

The UV-Vis spectrum of this compound and its derivatives is dominated by electronic transitions involving the π-electrons of the aromatic rings. The most common transitions are π → π* transitions, which are typically characterized by high molar absorptivity (εmax). spcmc.ac.indavuniversity.org The presence of the phosphorus atom with its lone pair of non-bonding electrons also allows for n → π* transitions, although these are often lower in intensity and can be obscured by the stronger π → π* bands. spcmc.ac.in The specific wavelength of maximum absorption (λmax) is influenced by the substitution on the aromatic ring and conjugation within the system. Data available in the NIST Chemistry WebBook for Tris(2-methylphenyl)phosphine shows absorption in the ultraviolet region, consistent with these electronic transitions. nist.gov

Table 4: Typical Electronic Transitions in Aromatic Phosphines

TransitionOrbitals InvolvedTypical Wavelength RegionCharacteristics
π → πBonding π orbital to anti-bonding π orbital200 - 300 nmHigh intensity (high εmax), characteristic of aromatic systems. spcmc.ac.in
n → πNon-bonding orbital (P lone pair) to anti-bonding π orbital> 270 nmLow intensity (low εmax), often appears as a shoulder on a π → π* band. spcmc.ac.in
n → σNon-bonding orbital (P lone pair) to anti-bonding σ orbital< 200 nmHigh energy transition, often observed in the far-UV region. spcmc.ac.in

Mass Spectrometry and Elemental Analysis for Compound Verification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is invaluable for confirming the molecular weight and elucidating the structure of a compound. For this compound derivatives like Tris(o-tolyl)phosphine, electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern. nist.gov

The mass spectrum typically shows a prominent molecular ion peak (M⁺˙), which confirms the molecular weight of the compound (304.37 g/mol for Tris(o-tolyl)phosphine). nist.govereztech.com The fragmentation of phosphine radical cations often involves the cleavage of bonds adjacent to the heteroatom. nih.gov Common fragmentation pathways include the loss of a methyl radical (·CH₃) from a tolyl group, or the loss of a tolyl group itself. Further fragmentation can lead to the formation of stable aromatic cations. nih.govlibretexts.org

Elemental analysis provides the percentage composition of elements (like carbon and hydrogen) in a compound, serving as a fundamental check of its purity and empirical formula. For phosphine compounds, the experimentally determined percentages of carbon and hydrogen are compared against the theoretical values calculated from the molecular formula. thermofisher.comthermofisher.com

Table 5: Mass Spectrometry Fragmentation Data for Tris(o-tolyl)phosphine

m/z ValueProposed FragmentFragmentation PathwayReference
304[C₂₁H₂₁P]⁺˙Molecular Ion (M⁺˙) nist.gov
289[M - CH₃]⁺Loss of a methyl radical nih.gov
213[M - C₇H₇]⁺Loss of a tolyl radical nih.gov
136[C₇H₇P]⁺˙Phenylphosphinidene-type fragment nih.gov
91[C₇H₇]⁺Tropylium ion (rearranged tolyl cation) nih.gov

Table 6: Elemental Analysis Data for a Related Compound, Chlorodi(o-tolyl)phosphine (C₁₄H₁₄ClP)

ElementTheoretical %Typical Experimental Range %Reference
Carbon (C)67.6265.93 - 69.31 thermofisher.com
Hydrogen (H)5.675.53 - 5.81 thermofisher.com

Quantitative Evaluation of Steric Parameters (e.g., Cone Angle, Buried Volume)

The steric bulk of a phosphine ligand is a critical factor in determining the coordination environment around a metal center. This is commonly quantified using parameters such as the Tolman cone angle (θ) and the percent buried volume (%Vbur).

Tolman Cone Angle (θ): This parameter measures the solid angle of the space occupied by a ligand at a standard metal-phosphorus bond distance (typically 2.28 Å). The ortho-methyl group in 2-methylphenylphosphines substantially increases their steric profile compared to their unsubstituted phenylphosphine (B1580520) counterparts. While specific data for the parent this compound (o-tolylPH₂) is sparse, values for related tertiary phosphines, such as tri(o-tolyl)phosphine, are well-documented and illustrate the significant steric hindrance imposed by the ortho-substituent. For comparison, the steric influence of an o-tolyl group is considered larger than that of cyclohexyl or tert-butyl groups but comparable to a mesityl group. nih.gov

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It is often considered a complementary or even more accurate measure of steric bulk than the cone angle, as it accounts for the full three-dimensional shape of the ligand. ucla.edu Studies have shown that for ligands with ortho-substituents, the buried volume provides a robust measure of steric hindrance that correlates well with catalytic activity. ucla.edu For instance, ligands with a high buried volume are often found to be less effective in certain catalytic reactions, irrespective of their cone angle. ucla.edu

The table below presents representative steric parameters for related phosphine ligands to provide context for the steric impact of the o-tolyl group.

Phosphine LigandTolman Cone Angle (θ) in degreesPercent Buried Volume (%Vbur)
Triphenylphosphine (B44618) (PPh₃)14534.6
Tri(p-tolyl)phosphine14536.5
Tri(o-tolyl)phosphine19444.1
Tricyclohexylphosphine (PCy₃)17041.0
Tri-tert-butylphosphine (P(tBu)₃)18246.2

Data sourced for comparative context. Values can vary slightly based on the calculation method and the specific metal complex studied.

Assessment of Electron-Donating and Electron-Withdrawing Capabilities

The electronic nature of a phosphine ligand, specifically its ability to donate electron density to a metal center, is a key determinant of its bonding and catalytic properties. This is typically assessed using spectroscopic or electrochemical methods.

Tolman Electronic Parameter (TEP): The TEP is determined from the A₁ C-O stretching frequency (ν(CO)) in Ni(CO)₃(phosphine) complexes. rsc.org A lower stretching frequency indicates a more electron-donating phosphine, as the increased electron density on the metal leads to stronger π-backbonding into the CO antibonding orbitals. libretexts.org The ortho-methyl group in this compound is an electron-donating group via induction, making the phosphine a stronger σ-donor than its unsubstituted phenylphosphine analog. Research indicates that the introduction of an o-tolyl substituent enhances the ligand's electron-donating capability. nih.gov

¹J(P-Se) Coupling Constants: Another method to probe the electronic character of a phosphine is by measuring the one-bond P-Se NMR coupling constant in the corresponding phosphine selenide. nih.govresearchgate.net A smaller ¹J(P-Se) value generally corresponds to a more electron-donating phosphine, as the increased electron density on the phosphorus atom weakens the P=Se bond. nih.gov

pKa Values: The basicity of a phosphine, quantified by its pKa value, also serves as a reliable indicator of its electron-donating strength. rsc.orgrsc.org Higher pKa values correlate with stronger electron-donating ability.

The following table compares the electronic properties of various phosphines.

Phosphine LigandTEP (ν(CO) in cm⁻¹)pKa
P(tBu)₃2056.111.4
PCy₃2056.49.7
PMe₃2064.18.65
P(o-tolyl)₃2066.04.7
PPh₃2068.92.73
P(OPh)₃2085.3-2.0
PF₃2110.8-

Data compiled from various sources for comparative analysis. rsc.orgrsc.org

Conformational Landscape and Isomeric Preferences (e.g., Gauche vs. Anti)

The presence of the ortho-methyl group introduces rotational barriers around the Phosphorus-C(ipso) bond, leading to distinct conformational preferences. The orientation of the tolyl group relative to the rest of the molecule can be described by the torsion angle between the P-C(ipso)-C(ortho)-C(methyl) atoms or, in a complex, by reference to the P-metal bond.

In derivatives like (2-methylphenyl)diphenylphosphane selenide, two primary low-energy conformers are identified: gauche and anti. nih.gov These are defined by the Se–P–C(ipso)–C(ortho) torsion angle.

Gauche Conformer: The ortho-methyl group is oriented away from the other substituents on the phosphorus atom.

Anti Conformer: The ortho-methyl group is positioned in opposition to the other substituents.

Density functional theory (DFT) calculations have shown that for an isolated molecule, both the gauche and anti conformations are often close in energy. nih.gov However, in the solid state, one conformer may be preferred due to crystal packing effects and the optimization of weak intermolecular forces. nih.gov For instance, in the crystal structure of dicyclohexylthis compound selenide, the anti conformer is observed, whereas the (2-methylphenyl)diphenylphosphane selenide adopts a gauche conformation. nih.gov In more sterically crowded systems like tri(o-tolyl)phosphine complexes, the aryl rings often adopt a propeller-like arrangement with specific helical chirality (e.g., a g+g+a conformation) to minimize steric clashes. nih.gov

Influence of Ortho-Methyl Group on Steric and Electronic Properties

The ortho-methyl group exerts a profound and combined influence on the ligand's properties, distinguishing it from its meta- and para-isomers and from unsubstituted phenylphosphine.

Steric Influence: The primary effect is a dramatic increase in steric bulk in the immediate vicinity of the phosphorus donor atom. This is evident in the large cone angle of tri(o-tolyl)phosphine (194°) compared to triphenylphosphine (145°). rsc.org This increased steric hindrance can prevent the coordination of multiple ligands to a metal center, create a protective "pocket" around the active site, and influence the regioselectivity and stereoselectivity of catalytic reactions. libretexts.org For example, studies on gold clusters have shown that the significant steric hindrance from the ortho-methyl group in tri(o-tolyl)phosphine prevents it from participating in ligand exchange reactions that readily occur with its meta- and para-isomers. rsc.org

Electronic Influence: The methyl group is weakly electron-donating through an inductive effect. This increases the electron density at the phosphorus atom, enhancing its σ-donor strength compared to phenylphosphine. nih.gov This makes the ligand more basic and a better donor to the metal center, which can affect the electronic structure and reactivity of the resulting complex. However, this electronic effect is generally considered secondary to the powerful steric influence of the ortho-substituent. A study on phosphine selenides concluded that the o-tolyl group increases both electron-donating capability and steric size, with the specific properties being dependent on whether the group adopts a gauche or anti conformation. nih.gov

Analysis of Weak Intermolecular Forces and Their Structural Implications

In the solid state, the crystal packing of 2-methylphenylphosphine derivatives is governed by a network of weak intermolecular forces. These non-covalent interactions, while individually weak, collectively determine the supramolecular architecture and can influence which conformer is adopted. scielo.org.mxnih.gov

C-H···Se/S Interactions: In phosphine chalcogenide derivatives, weak hydrogen bonds can form between C-H groups and the chalcogen atom (selenium or sulfur). These interactions have been identified as significant contributors to the crystal packing in (2-methylphenyl)phosphine selenides, helping to stabilize the solid-state structure. nih.goviucr.org

van der Waals Forces: These ubiquitous dispersion forces are the result of temporary fluctuations in electron density and are a fundamental component of intermolecular attraction in all molecular crystals. libretexts.orglibretexts.org

The interplay of these forces dictates the final crystal lattice. For example, the preference for a specific conformer (gauche or anti) in the solid state, despite their similar energies in the gas phase, is often attributed to the minimization of repulsive energies and the maximization of these attractive, weak intermolecular forces within the crystal packing. nih.gov

Applications in Catalysis and Materials Science

Direct Synthetic Routes to Primary this compound

The synthesis of the primary phosphine, this compound (also known as o-tolylphosphine), can be achieved through the reduction of pentavalent phosphorus precursors. A robust and scalable method involves the initial reaction of an aromatic hydrocarbon with phosphorus pentasulfide (P₄S₁₀) to generate a perthiophosphonic anhydride. This intermediate, upon reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired primary arylphosphine thieme-connect.com. While specific examples often highlight activated arenes, this method is broadly applicable to various aromatic hydrocarbons.

Another fundamental route is the reduction of (2-methylphenyl)phosphonic acid or its esters. Lithium aluminum hydride is a common reagent for this transformation, effectively reducing the P(V) center of the phosphonate (B1237965) to the P(III) state of the primary phosphine [from previous searches]. Similarly, (2-Methylphenyl)dichlorophosphine can serve as a precursor, which is reduced to the primary phosphine.

Table 1: Key Reduction Methods for Primary this compound Synthesis
PrecursorReducing AgentGeneral Reaction ConditionsReference
(2-Methylphenyl)perthiophosphonic anhydrideLithium Aluminum Hydride (LiAlH₄)Suspension in Et₂O, added at 0 °C thieme-connect.com
Dialkyl (2-methylphenyl)phosphonateLithium Aluminum Hydride (LiAlH₄)Typically in an etheral solvent like THF[from previous searches]
(2-Methylphenyl)dichlorophosphineLithium Aluminum Hydride (LiAlH₄)Standard reduction in an anhydrous ether solvent thieme-connect.com

Synthesis of Substituted 2-Methylphenylphosphines (Secondary and Tertiary Phosphines)

Michaelis-Becker and Michaelis-Arbuzov Reaction Pathways

The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds and serves as a primary route to (2-methylphenyl)phosphonates, which are versatile precursors to phosphines. The reaction typically involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an aryl halide like 2-bromotoluene (B146081) wikipedia.org. Due to the lower reactivity of aryl halides compared to alkyl halides, this reaction often requires catalysis, commonly with nickel or palladium salts, or elevated temperatures wikipedia.orgrsc.org. The initial Sₙ2 attack by the nucleophilic phosphorus on the halide-bearing carbon forms a phosphonium (B103445) salt intermediate, which then dealkylates to yield the stable pentavalent phosphonate wikipedia.org.

The related Michaelis-Becker reaction utilizes a deprotonated dialkyl phosphite (a phosphonate salt) as the nucleophile that reacts with the aryl halide [from previous searches]. While fundamentally similar, the Michaelis-Arbuzov reaction is often higher yielding for these substrates [from previous searches]. The resulting diethyl (2-methylphenyl)phosphonate is a key intermediate that can be further modified or reduced.

Hirao and Pudovik Reaction Applications

The Hirao and Pudovik reactions provide powerful C-P bond-forming strategies starting from secondary phosphine oxides (SPOs), such as (2-methylphenyl)phenylphosphine oxide.

The Hirao reaction is a palladium- or nickel-catalyzed cross-coupling of an SPO with an aryl or vinyl halide google.comresearchgate.net. This method is highly effective for synthesizing tertiary phosphine oxides. For instance, P-stereogenic (S)-(2-methylphenyl)phenylphosphine oxide can be coupled with various aryl bromides in a stereospecific manner, retaining the configuration at the phosphorus center nih.gov. Research has explored various catalytic systems, including copper(I) salts, to facilitate this transformation rsc.org.

The Pudovik reaction involves the addition of the P-H bond of an SPO across a carbon-heteroatom double bond, such as an aldehyde, ketone, or imine mdpi.com. This reaction is often base-catalyzed and provides access to α-hydroxyalkyl or α-aminoalkyl phosphine oxides. The addition of (S)-(2-methylphenyl)phenylphosphine oxide to formaldehyde (B43269) or benzaldehyde (B42025) proceeds with high diastereoselectivity, yielding the corresponding α-hydroxyalkyl tertiary phosphine oxides with excellent enantiomeric excess nih.gov. The reaction has also been applied to α-oxophosphonates, where secondary phosphine oxides like bis(4-methylphenyl)phosphine oxide add to the carbonyl group to form hydroxy-methylenebisphosphonic derivatives rsc.org.

Nucleophilic Substitution of Halophosphines with Organometallic Reagents

One of the most direct and widely used methods for synthesizing tertiary phosphines is the reaction of a halophosphine with an organometallic reagent. Organolithium and Grignard reagents are most commonly employed [from previous searches].

A specific, high-yield synthesis of di-tert-butyl(2-methylphenyl)phosphine has been documented, involving the reaction of a Grignard reagent, prepared from 2-bromotoluene and magnesium, with di-tert-butylphosphinous chloride. This reaction, catalyzed by copper(I) chloride, proceeds efficiently to give the desired tertiary phosphine in over 90% yield [from previous searches]. Similarly, tri(o-tolyl)phosphine can be prepared by reacting (2-methylphenyl)magnesium bromide with phosphorus trichloride (B1173362) [from previous searches]. This method's versatility allows for the synthesis of a wide array of tertiary phosphines by varying both the organometallic component and the halophosphine.

Table 2: Synthesis of Tertiary 2-Methylphenylphosphines via Nucleophilic Substitution
Target PhosphineOrganometallic ReagentHalophosphineCatalyst/ConditionsYieldReference
di-tert-butyl(2-methylphenyl)phosphine(2-Methylphenyl)magnesium bromidedi-tert-butylphosphinous chlorideCu(I)Cl, THF/Toluene, 50 °C91.0%[from previous searches]
tri(o-tolyl)phosphine(2-Methylphenyl)magnesium bromidePhosphorus trichloride (PCl₃)Etheral solventHigh[from previous searches]

Reduction of 2-Methylphenyl Phosphine Oxides and Related P(V) Compounds

Tertiary phosphines are commonly prepared by the deoxygenation of their corresponding phosphine oxides. This is often the final step after a C-P bond-forming reaction, such as the Hirao or Pudovik reaction, has been used to construct the desired phosphine oxide framework.

A variety of reducing agents can be employed for this purpose. Silanes, particularly trichlorosilane (B8805176) (HSiCl₃) or phenylsilane, are effective and frequently used reagents for the reduction of arylphosphine oxides. For example, tri(o-tolyl)phosphine oxide can be efficiently reduced to tri(o-tolyl)phosphine [from previous searches]. More modern, metal-free methods have been developed, such as using a combination of oxalyl chloride and hexachlorodisilane, which can reduce a range of phosphine oxides under mild conditions [from previous searches]. Another approach involves using phosphite compounds as the reducing agent in the presence of iodine [from previous searches].

Hydrophosphination Approaches for C-P Bond Formation

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C or C-X multiple bond, is a highly atom-economical method for creating C-P bonds. This approach can be applied to synthesize both secondary and tertiary phosphines.

Recent research has demonstrated the photoinduced hydrophosphination of terminal alkynes using tri(o-tolyl)phosphine. In this unique reaction, the o-methyl groups play a crucial role in directing the phosphorus radical addition and facilitating an intramolecular hydrogen atom transfer to form alkenylphosphonium salts. Other studies have shown the hydrophosphination of alkynes with secondary phosphines like bis(2-methylphenyl)phosphine, often under metal catalysis [from previous searches].

The P-H bonds in secondary phosphines also readily add to polarized double bonds. For example, diarylphosphines, including derivatives like bis(4-methylphenyl)phosphine, react with isocyanates and isothiocyanates without a catalyst to form phosphinecarboxamides and phosphinecarbothioamides, respectively [from previous searches]. The scope of hydrophosphination is broad, but challenges remain in controlling selectivity, especially when using primary phosphines which contain two reactive P-H bonds [from previous searches].

Stereoselective Synthetic Pathways for Chiral 2-Methylphenylphosphines

The creation of chiral phosphines with a stereogenic phosphorus atom, such as derivatives of this compound, is a synthetic challenge. Two prominent strategies for achieving high enantiopurity are the resolution of racemic mixtures of P-stereogenic phosphine oxides and the enzymatic desymmetrization of prochiral phosphine precursors.

A common and effective route to enantiopure P-stereogenic phosphines involves the synthesis of the corresponding racemic phosphine oxides, followed by separation of the enantiomers and subsequent stereospecific reduction to the desired phosphine. One powerful method for enantioseparation is the use of chiral resolving agents to form diastereomeric complexes that can be separated.

TADDOL derivatives (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) have proven to be effective resolving agents for P-stereogenic secondary phosphine oxides (SPOs). nih.govnih.gov For instance, racemic (2-methylphenyl)phenylphosphine oxide can be resolved using TADDOL derivatives. nih.govnih.gov The noncovalent interactions between the SPO and the TADDOL derivative lead to the formation of diastereomeric complexes, which can be separated. The success of this resolution is dependent on the specific substituents on the phosphine oxide and the choice of the TADDOL derivative. nih.govnih.gov Single-crystal X-ray diffraction studies have been instrumental in understanding the noncovalent interactions responsible for the formation of these diastereomeric complexes. nih.govnih.govacs.org

Once the enantiomerically enriched phosphine oxide is obtained, it can be converted to a variety of other P-stereogenic tertiary phosphine oxides and thiophosphinates through stereospecific reactions such as the Michaelis–Becker, Hirao, or Pudovik reactions. nih.govnih.govacs.org For example, (S)-(2-methylphenyl)phenylphosphine oxide with 98% enantiomeric excess (ee) has been successfully used to prepare various P-stereogenic phosphine oxides with excellent ee values (>95%). nih.govacs.org

A case study on the resolution of ethyl-(2-methylphenyl)-phenylphosphine oxide utilized TADDOL derivatives and calcium salts of tartaric acid derivatives as resolving agents. researchgate.net This study found that the phosphine oxide forms a racemic crystal, and recrystallization of the enantiomeric mixtures can be used to obtain the pure enantiomers. researchgate.net The (R)-enantiomer was obtained with 99% ee in a 47% yield. researchgate.net

Table 1: Enantioseparation of (2-Methylphenyl)phenylphosphine Oxide Derivatives

Resolving AgentSubstrateEnantiomeric Excess (ee)Reference
TADDOL derivatives(2-Methylphenyl)phenylphosphine oxide≥ 98% nih.govnih.gov
TADDOL derivativesEthyl-(2-methylphenyl)-phenylphosphine oxide99% (for R-enantiomer) researchgate.net
Calcium salts of tartaric acid derivativesEthyl-(2-methylphenyl)-phenylphosphine oxideN/A researchgate.net

N/A: Data not available in the provided search results.

Enzymatic catalysis offers a highly selective and environmentally benign approach to the synthesis of chiral compounds. The desymmetrization of prochiral phosphines and their derivatives using enzymes is an emerging and powerful strategy for accessing P-chiral phosphines.

One approach involves the enzyme-catalyzed monoacetylation of prochiral bis(2-hydroxymethylphenyl)phosphines and their corresponding P-sulfides. mdpi.comresearchgate.net This desymmetrization reaction can produce the corresponding monoacetates with moderate to high enantiomeric excess, depending on the substrate and the enzyme used. researchgate.net For example, the lipase-catalyzed acetylation of bis(2-hydroxymethylphenyl)methylphosphine and bis(2-hydroxymethylphenyl)phenylphosphine has been investigated. mdpi.comresearchgate.net The absolute configuration of the products can be determined through chemical correlation. researchgate.net

Another example of enzymatic desymmetrization involves the hydrolysis of prochiral bis(cyanomethyl)phenylphosphine oxide. ru.nl Using a variety of nitrile-converting enzymes, this reaction can yield cyanomethylphenyl-phosphinylacetamide and cyanomethylphenyl-phosphinylacetic acid with enantiomeric excesses ranging from 15% to 99%. ru.nl This demonstrates that nitrile-hydrolyzing enzymes can recognize and stereoselectively transform substrates with a prochiral phosphinyl moiety. ru.nl

Table 2: Enzymatic Desymmetrization of Prochiral Phosphine Precursors

Enzyme TypeSubstrateProductEnantiomeric Excess (ee)Reference
Lipasebis(2-hydroxymethylphenyl)methylphosphineMonoacetate16-98% researchgate.net
Lipasebis(2-hydroxymethylphenyl)phenylphosphineMonoacetate16-98% researchgate.net
Nitrile-converting enzymesbis(cyanomethyl)phenylphosphine oxidecyanomethylphenyl-phosphinylacetamideup to 99% ru.nl
Nitrile-converting enzymesbis(cyanomethyl)phenylphosphine oxidecyanomethylphenyl-phosphinylacetic acidup to 70% ru.nl

Modular and Supramolecular Assembly Strategies for 2-Methylphenylphosphane Ligands

Modular and supramolecular assembly strategies offer an efficient and versatile approach to the synthesis of phosphine ligands. These methods rely on the self-assembly of complementary building blocks through reversible covalent or noncovalent interactions, allowing for the rapid generation of diverse ligand libraries.

A three-component condensation of 2-formylarylboronic acids, diols or related compounds, and aminophosphines can be used to construct libraries of chiral phosphine ligands. tandfonline.comtandfonline.com This approach allows for significant structural diversity by varying each of the three components. tandfonline.comtandfonline.comscholaris.ca The resulting iminoboronate-derived phosphines have been successfully applied as ligands in palladium-catalyzed allylic substitution reactions, with some ligands affording enantioselectivities of 90% ee or greater. tandfonline.com The formation of a B-N interaction in these ligands is believed to be crucial for achieving high enantioselectivity. tandfonline.com

Coordination-driven self-assembly is another powerful tool for constructing complex supramolecular structures. acs.orgnih.govsioc-journal.cn Polytopic phosphine ligands can be assembled with coinage metals (Cu+, Ag+, Au+) to form various metal-ligand clusters, such as tetrahedra, helicates, and mesocates. acs.orgnih.gov While not specific to this compound in the provided research, this principle can be extended to design modular ligands based on this phosphine. The geometry of the resulting supramolecular structure is dictated by the symmetry of the phosphine ligand and the coordination preference of the metal ion. acs.orgnih.gov

A coordination assembly strategy has been used to synthesize phosphine ligands from phosphorus-containing pincer nitrogen ligands and Fe(II). sioc-journal.cn This method allows for the control of the final ligand configuration by modulating the structure of the assembly modules. sioc-journal.cn The resulting assembled phosphine ligands have shown excellent catalytic activity and selectivity in the hydroformylation of olefins. sioc-journal.cn

Metal-Free Synthetic Procedures for 2-Methylphenyl Arylation

The development of metal-free arylation methods is of great interest to avoid transition metal contamination in the final products, which can be problematic in applications such as catalysis and materials science. Diaryliodonium salts have emerged as effective arylating agents for a variety of nucleophiles, including phosphines, under metal-free conditions. uw.edu.plnih.govnih.govbeilstein-journals.org

The P-arylation of secondary phosphines and phosphine oxides with diaryliodonium salts provides a direct route to triarylphosphines and their oxides. uw.edu.pl These reactions typically proceed under mild conditions and exhibit broad functional group tolerance. uw.edu.plnih.gov The mechanism of these reactions can involve either a ligand coupling on the iodine(III) center or a radical process, depending on the specific reactants and conditions. beilstein-journals.org

Visible-light-mediated photoredox catalysis offers another metal-free approach for the direct C-H arylation of heteroarenes with aryl diazonium salts. acs.org While not directly demonstrated for the arylation of this compound in the provided results, this methodology represents a promising avenue for future research in the metal-free synthesis of its derivatives. The reaction is catalyzed by an organic photosensitizer, such as eosin (B541160) Y, and proceeds at room temperature without the need for a base. acs.org

Coordination Chemistry of 2 Methylphenyl Phosphane Ligands

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes featuring 2-methylphenylphosphine ligands typically involves the reaction of a suitable metal precursor with the phosphine (B1218219) ligand in an appropriate solvent. Common metal precursors include metal halides, nitrates, or complexes with labile ligands like tetrahydrothiophene (tht) or cyclooctadiene (COD). The phosphine ligand displaces these labile groups to form a more stable metal-phosphine bond. The stoichiometry of the reaction, the nature of the metal center, and the specific phosphine derivative (primary, secondary, or tertiary) dictate the final structure of the complex.

Characterization of these complexes is routinely performed using a combination of spectroscopic techniques, including multinuclear Nuclear Magnetic Resonance (NMR), particularly ³¹P NMR, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction for definitive structural elucidation.

Monodentate Coordination with Various Metal Centers (e.g., Copper(I), Gold(I), Platinum(II))

In its simplest coordination mode, the (2-methylphenyl)phosphane ligand acts as a monodentate donor, binding to a single metal center through its phosphorus atom. The steric bulk of the o-tolyl group plays a crucial role in determining the coordination number and geometry of the resulting complexes.

Copper(I) Complexes: Copper(I), with its d¹⁰ electronic configuration, forms a diverse range of complexes with phosphine ligands, often exhibiting coordination numbers from two to four. The reaction of a copper(I) source, such as [Cu(CH₃CN)₄]PF₆, with a stoichiometric amount of a 2-methylphenylphosphine derivative yields complexes where the phosphine acts as a monodentate ligand. For instance, with bulky phosphines, trigonal planar [Cu(PR₃)₂X] or tetrahedral [Cu(PR₃)₃X] species can be formed, where X is a halide or another coordinating anion. The steric hindrance from the o-tolyl groups can prevent the coordination of a full complement of four ligands, favoring lower coordination numbers.

Gold(I) Complexes: Gold(I) chemistry is dominated by linear, two-coordinate complexes. The synthesis of gold(I) phosphine complexes is often achieved by reacting a gold(I) precursor like [AuCl(tht)] with the phosphine ligand. mdpi.com The resulting complexes typically adopt the general formula [AuCl(PR₃)]. The use of bulky phosphines, such as those containing 2-methylphenyl groups, is known to stabilize these complexes and can influence their catalytic activity. sigmaaldrich.com Highly sterically demanding phosphines can enhance catalyst lifetime by preventing decomposition pathways. sigmaaldrich.com

Platinum(II) Complexes: Platinum(II) complexes commonly adopt a square planar geometry. Synthesis often starts from precursors like [PtCl₂(COD)] or K₂[PtCl₄]. nih.gov Reaction with two equivalents of a monodentate 2-methylphenylphosphine typically yields complexes of the type cis- or trans-[PtCl₂(PR₃)₂]. researchgate.net The choice of solvent and reaction conditions can influence the isomeric ratio. The steric bulk of the 2-methylphenyl groups significantly affects the cis/trans equilibrium, with bulkier ligands often favoring the trans isomer to minimize steric repulsion between the phosphine ligands.

Table 1: Examples of Monodentate Coordination Complexes

Metal Center Typical Precursor General Formula of Complex Expected Geometry
Copper(I) [Cu(CH₃CN)₄]⁺ [CuX(PR₃)ₙ] (n=1-3) Linear, Trigonal, Tetrahedral
Gold(I) [AuCl(tht)] [AuX(PR₃)] Linear
Platinum(II) [PtCl₂(COD)] [PtX₂(PR₃)₂] Square Planar

Dimeric and Binuclear Complex Formation (e.g., Dihalo-Bridged Species)

This compound ligands can also participate in the formation of multinuclear complexes. These structures can be bridged by halide ligands or, in the case of primary (RPH₂) or secondary (R₂PH) phosphines, by deprotonated phosphido (R₂P⁻) or phosphinidene (RP²⁻) groups.

Dihalo-Bridged Complexes: A common structural motif in coordination chemistry is the dihalo-bridged dimer, with the general formula [M₂(μ-X)₂(L)₂], where X is a halide and L is a ligand such as a phosphine. These are often formed by reacting a metal halide with the phosphine in a 1:1 molar ratio. The two metal centers are held together by two bridging halide ions, with each metal typically being coordinated by one phosphine ligand and two bridging halides.

Phosphido-Bridged Complexes: Secondary phosphines, R₂PH, can be deprotonated to form phosphido anions, R₂P⁻, which are excellent bridging ligands. wikipedia.org These phosphido-bridged complexes can contain a planar or puckered M₂P₂ core. nih.gov For example, diiron complexes of the type [Fe₂(μ-PR₂)₂(CO)₆] are well-documented. wikipedia.org The synthesis often involves the reaction of a metal carbonyl anion with a chlorophosphine (e.g., Ph₂PCl) or the deprotonation of a coordinated secondary phosphine. wikipedia.org The steric bulk of the 2-methylphenyl group on the bridging phosphorus atom would influence the geometry of the M₂P₂ core and the disposition of the other ligands around the metal centers.

Table 2: Types of Binuclear Complexes

Bridge Type Precursor Ligand Bridging Group General Structure
Halo Tertiary Phosphine (R₃P) Halide (X⁻) [M₂(μ-X)₂(PR₃)₂X₂]
Phosphido Secondary Phosphine (R₂PH) Phosphido (R₂P⁻) [M₂(μ-PR₂)₂(L)ₙ]

Mixed-Ligand Metal Complexes with 2-Methylphenylphosphines

Mixed-ligand complexes, which contain more than one type of ligand coordinated to the central metal atom, are of great interest due to their diverse chemical and catalytic properties. wisdomlib.org (2-Methylphenyl)phosphanes can be incorporated into such complexes alongside a variety of other ligands.

The synthesis of mixed-ligand complexes can be achieved through several routes. One method involves the sequential addition of ligands to a metal precursor. Alternatively, a pre-formed complex, such as [PtCl₂(PR₃)₂], can undergo ligand substitution where one or more of the existing ligands (e.g., a chloride) are replaced by a different ligand. Common co-ligands found in mixed-phosphine complexes include:

Other Phosphines: Complexes with two different phosphine ligands allow for fine-tuning of the steric and electronic environment around the metal.

N-heterocyclic Carbenes (NHCs): Phosphine-NHC complexes combine the strong σ-donating properties of NHCs with the versatile steric and electronic profile of phosphines.

Nitrogen-based Ligands: Ligands such as pyridine, bipyridine, or Schiff bases are frequently used as co-ligands in phosphine chemistry. mdpi.comresearchgate.net

Carbonyl (CO) and Olefin Ligands: These are common in organometallic chemistry and catalysis.

Chelation Effects and Multidentate Ligand Design

Incorporating the this compound moiety into a larger molecule containing additional donor atoms leads to the formation of multidentate ligands. These ligands can bind to a metal center through multiple points of attachment, a phenomenon known as chelation. The chelate effect generally leads to the formation of thermodynamically more stable complexes compared to those with analogous monodentate ligands.

Development of Diphosphine and Other Multidentate Architectures

Diphosphine ligands, which contain two phosphino groups connected by a linker, are among the most important classes of ligands in catalysis. The 2-methylphenyl group can be incorporated into these architectures to create ligands with specific steric profiles.

Several synthetic strategies are available for preparing diphosphine ligands: wikipedia.org

Reaction of Metal Phosphides: The reaction of an alkali metal phosphide, such as lithium di(2-methylphenyl)phosphide, with a dihaloalkane (e.g., 1,2-dichloroethane) can be used to synthesize diphosphines with flexible backbones.

2 (2-MeC₆H₄)₂PLi + Cl(CH₂)ₙCl → (2-MeC₆H₄)₂P(CH₂)ₙP(C₆H₄Me-2)₂ + 2 LiCl

From Dichlorophosphine Precursors: Compounds like 1,2-bis(dichlorophosphino)benzene can serve as building blocks, which can be reacted with Grignard or organolithium reagents derived from 2-methylbromobenzene to install the tolyl groups. wikipedia.org

From Functionalized Arylphosphines: A particularly useful method for creating unsymmetrical diphosphines involves using precursors like (2-bromophenyl)diphenylphosphine. The bromine can be converted to lithium, which is then reacted with a chlorophosphine to create a C-P bond, linking the two phosphine units. wikipedia.org This methodology can be adapted to incorporate 2-methylphenyl groups.

By varying the length and rigidity of the linker between the phosphorus atoms, the "bite angle" of the diphosphine ligand can be controlled, which is a critical parameter in many catalytic applications.

P-Stereogenic Phosphine Ligands in Metal Coordination

When a phosphorus atom in a phosphine is bonded to three different substituents, it becomes a stereocenter. Such phosphines are termed P-chiral or P-stereogenic. ub.edu These ligands are of immense importance in asymmetric catalysis, where they can transfer their chirality to the products of a reaction.

The synthesis of enantiomerically pure P-stereogenic phosphines is a challenging task. Early methods relied on the resolution of racemic phosphine oxides followed by stereospecific reduction. scripps.edu More modern and efficient methods often employ chiral auxiliaries or phosphine-borane chemistry. tcichemicals.com For example, diastereomeric menthylphosphinite borane complexes can be synthesized, separated, and then reacted with organometallic reagents to produce enantiopure tertiary phosphine-boranes with inversion of configuration at the phosphorus center. nih.gov Subsequent deboranation yields the free P-stereogenic phosphine. nih.gov

A P-stereogenic phosphine containing a 2-methylphenyl group, such as methyl(phenyl)(2-methylphenyl)phosphine, combines the steric influence of the o-tolyl group with the chirality of the phosphorus center. nih.gov When coordinated to a metal, these ligands create a well-defined, chiral environment that can effectively control the enantioselectivity of catalytic transformations. The development of such ligands remains a key area of research in the pursuit of more efficient and selective asymmetric catalysts. tcichemicals.com

Influence of Ligand Geometry and Electron Density on Metal Coordination Sphere

The coordination of this compound to a metal center is a delicate interplay of its steric and electronic characteristics. The ortho-methyl group is a defining feature, exerting a profound influence on the geometry of the resulting metal complex.

Steric Effects: The primary steric influence of the (2-methylphenyl) group is its significant bulk, which is quantified by the Tolman cone angle (θ). This parameter measures the solid angle occupied by the ligand at the metal center. While the exact cone angle for a single this compound is not commonly cited, the related tri(o-tolyl)phosphine has a large cone angle of 194°, indicating substantial steric hindrance. This steric bulk limits the number of this compound ligands that can coordinate to a single metal center and influences the coordination geometry to minimize steric clashes. For instance, in square planar complexes, the presence of bulky phosphines can favor the trans arrangement of ligands to alleviate steric strain. In platinum(II) complexes, the use of bulky phosphine ligands can enforce a cis-configuration in some cases, while in others, steric repulsions between the phosphine ligands lead to a preference for the trans isomer.

The steric profile of a phosphine ligand can also play a crucial role in catalytic activity by creating an open coordination site, which is often a prerequisite for substrate binding and subsequent transformation.

Electronic Effects: The electronic nature of the this compound ligand is influenced by the electron-donating character of the methyl group. This inductive effect increases the electron density on the phosphorus atom, enhancing its σ-donor capability compared to the unsubstituted phenylphosphane. The σ-donating ability of a phosphine ligand can be assessed using the Tolman electronic parameter (TEP), which is derived from the CO stretching frequencies in [Ni(CO)₃L] complexes. A lower stretching frequency indicates a stronger σ-donating ligand.

The increased electron density on the metal center due to the σ-donation from the this compound ligand can, in turn, enhance π-backbonding from the metal to other π-acceptor ligands in the coordination sphere. This interplay of σ-donation and π-backbonding is crucial in stabilizing the metal complex and modulating its reactivity. The molecular electrostatic potential minimum (Vmin) has also been proposed as a quantitative measure of the σ-donating ability of phosphines, with a more negative Vmin indicating a stronger donor.

The following table summarizes key parameters that illustrate the steric and electronic influence of phosphine ligands, including those with tolyl substituents.

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]Key Observations
PPh₃1452068.9Standard reference phosphine with moderate steric bulk and electronic properties.
P(o-tolyl)₃194Not widely reportedSignificantly larger cone angle due to ortho-methyl groups, leading to high steric hindrance.
P(p-tolyl)₃1452066.7Similar steric profile to PPh₃ but slightly more electron-donating due to the para-methyl group.

Interactive Data Table: Steric and Electronic Parameters of Selected Phosphine Ligands (This is a simplified representation. In a true interactive table, users could sort and filter the data.)

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]Key Observations
PPh₃1452068.9Standard reference phosphine with moderate steric bulk and electronic properties.
P(o-tolyl)₃194Not widely reportedSignificantly larger cone angle due to ortho-methyl groups, leading to high steric hindrance.
P(p-tolyl)₃1452066.7Similar steric profile to PPh₃ but slightly more electron-donating due to the para-methyl group.

Ligand Design Principles for Tailored Metal-Binding Properties

The ability to systematically modify the structure of phosphine ligands allows for the rational design of metal complexes with specific, desired properties for applications in areas such as catalysis. The this compound moiety serves as a valuable building block in this endeavor.

Tuning Steric Hindrance: The steric bulk around the metal center can be precisely controlled by varying the number of (2-methylphenyl) groups on the phosphorus atom or by introducing other substituents. For example, using a single (2-methylphenyl) group in a mixed-substituent phosphine like P(2-tolyl)Ph₂ will impart a moderate level of steric hindrance, which can be advantageous in catalytic cycles where some degree of steric crowding is beneficial for selectivity, but excessive bulk would inhibit substrate approach. The concept of "remote steric hindrance" suggests that steric bulk further away from the phosphorus atom can also effectively influence the catalytic activity of a metal center.

Modulating Electronic Properties: The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the phenyl ring, in addition to the ortho-methyl group. For instance, adding an electron-donating methoxy group in the para-position would further enhance the ligand's σ-donor strength. Conversely, a trifluoromethyl group in the meta- or para-position would decrease the electron density on the phosphorus and increase the ligand's π-acceptor character. This modulation of the electronic landscape of the ligand directly impacts the electron density at the metal center, thereby influencing its reactivity in processes like oxidative addition and reductive elimination, which are key steps in many catalytic cycles.

Bidentate and Polydentate Ligand Design: The (2-Methylphenyl)phosphino group can be incorporated into multidentate ligands to enhance the stability of the resulting metal complexes through the chelate effect. For instance, linking two di(2-tolyl)phosphino groups with a flexible backbone, such as an ethane bridge, creates a bidentate ligand with a specific bite angle. The bite angle, defined by the P-M-P bond angle, is a critical parameter in determining the geometry and reactivity of the metal center. The design of such chelating ligands allows for greater control over the coordination environment and can lead to improved catalytic performance and selectivity.

The following table provides examples of how the principles of ligand design can be applied using this compound derivatives to achieve specific metal-binding properties.

Ligand DerivativeDesign PrincipleDesired Metal-Binding PropertyPotential Application
P(2-tolyl)H₂Minimalist steric hindrance with some electronic donationAccess for small substrates, enhanced reactivityCatalysis with sterically unencumbered substrates
P(2-tolyl)₂PhIncreased steric bulk compared to PPh₃Enhanced selectivity in catalysisCross-coupling reactions
1,2-bis(di(2-tolyl)phosphino)ethaneChelation and defined bite angleIncreased complex stability and controlled geometryAsymmetric catalysis
P(2-tolyl)(4-CF₃C₆H₄)₂Combination of steric bulk and electron-withdrawing groupsModified electronic properties at the metal center for specific catalytic stepsTandem catalysis

Interactive Data Table: Ligand Design Principles with this compound Derivatives (This is a simplified representation. In a true interactive table, users could explore different combinations of substituents and their predicted effects.)

Ligand DerivativeDesign PrincipleDesired Metal-Binding PropertyPotential Application
P(2-tolyl)H₂Minimalist steric hindrance with some electronic donationAccess for small substrates, enhanced reactivityCatalysis with sterically unencumbered substrates
P(2-tolyl)₂PhIncreased steric bulk compared to PPh₃Enhanced selectivity in catalysisCross-coupling reactions
1,2-bis(di(2-tolyl)phosphino)ethaneChelation and defined bite angleIncreased complex stability and controlled geometryAsymmetric catalysis
P(2-tolyl)(4-CF₃C₆H₄)₂Combination of steric bulk and electron-withdrawing groupsModified electronic properties at the metal center for specific catalytic stepsTandem catalysis

Reactivity and Reaction Mechanisms of 2 Methylphenyl Phosphane and Its Metal Complexes

Fundamental Reaction Pathways of Phosphorus Centers

The reactivity of (2-Methylphenyl)phosphane and its derivatives is fundamentally governed by the electronic and steric properties of the phosphorus atom. The presence of the electron-donating methyl group on the ortho position of the phenyl ring influences the nucleophilicity and steric bulk of the phosphine (B1218219), which in turn affects its reaction pathways.

The phosphorus center in 2-methylphenylphosphines is susceptible to changes in its oxidation state, primarily through oxidation to phosphine oxides and subsequent reduction back to the phosphine.

Oxidation: Tertiary phosphines, including those with 2-methylphenyl groups, are readily oxidized. They are known to be sensitive to air, and electron-rich alkylphosphines can be particularly prone to oxidation when heated in the presence of air walisongo.ac.idreddit.com. The oxidation converts the trivalent phosphorus(III) in the phosphine to a pentavalent phosphorus(V) in the corresponding phosphine oxide. A common laboratory oxidant for this transformation is hydrogen peroxide rsc.org.

Reduction: The reverse reaction, the reduction of phosphine oxides, is a critical process for regenerating the phosphine ligand. The P=O bond is thermodynamically stable, making its reduction challenging. Various methods have been developed to achieve this transformation. A common strategy involves the activation of the phosphine oxide, for example, by reaction with oxalyl chloride to form a more reactive intermediate, which is then reduced organic-chemistry.orgacs.org. Hydrosilanes, such as tetramethyldisiloxane (TMDS), in the presence of a catalyst, are also effective reducing agents for converting phosphine oxides back to phosphines organic-chemistry.org. Another method involves methylation of the phosphine oxide followed by reduction with a strong hydride donor like lithium aluminum hydride (LiAlH₄), a process that can proceed with inversion of configuration for chiral phosphine oxides organic-chemistry.org.

Table 1: Common Reagents for Oxidation and Reduction of Phosphines
TransformationReagent ClassSpecific ExamplesKey Features
Oxidation (Phosphine → Phosphine Oxide)PeroxidesHydrogen Peroxide (H₂O₂)Common and efficient method rsc.org.
Reduction (Phosphine Oxide → Phosphine)SilanesTetramethyldisiloxane (TMDS)Mild reducing agent, often used with a catalyst organic-chemistry.org.
Hydrides (after activation)Oxalyl Chloride followed by a hydride source; or Methyl Triflate followed by LiAlH₄Activation increases reactivity of P=O bond. Can be stereospecific organic-chemistry.orgorganic-chemistry.org.

The phosphorus atom in pentavalent species like (2-Methylphenyl)phosphine oxides is electrophilic and can undergo nucleophilic substitution. These reactions are crucial for forming new P-C bonds.

A key example is the Michaelis-Becker reaction, which involves the alkylation of a metalated secondary phosphine oxide nih.gov. For instance, (S)-(2-methylphenyl)phenylphosphine oxide can be deprotonated with a strong base like sodium hydride (NaH) to form a sodium phosphinite intermediate. This intermediate then acts as a nucleophile, reacting with primary alkyl halides to yield P-stereogenic tertiary phosphine oxides. This reaction proceeds stereospecifically, with the configuration at the phosphorus center being retained nih.gov.

Another important transformation is the Hirao coupling, a palladium-catalyzed cross-coupling reaction used to form P-Csp² bonds. Stereospecific arylation of P-stereogenic secondary phosphine oxides can be achieved under these conditions, though there is a risk of racemization nih.gov. For example, the coupling of (S)-(2-methylphenyl)-phenylphosphine oxide with 1-bromonaphthalene can be performed using a Pd(PPh₃)₄ catalyst in the presence of a base like potassium carbonate nih.gov.

Table 2: Nucleophilic Substitution Reactions Involving (2-Methylphenyl)phosphine Oxide Derivatives
Reaction NameSubstrateReagentsProduct TypeReference
Michaelis-Becker Reaction(S)-(2-methylphenyl)phenylphosphine oxide1. NaH 2. Primary alkyl halide (e.g., BnBr)P-stereogenic tertiary phosphine oxide nih.gov
Hirao Coupling(S)-(2-methylphenyl)phenylphosphine oxideAryl bromide (e.g., 1-bromonaphthalene), Pd(PPh₃)₄, K₂CO₃P-stereogenic tertiary phosphine oxide nih.gov

Mechanistic Studies of Ligand Transformations in Metal Complexes

In organometallic chemistry, this compound serves as a crucial ligand that influences the reactivity of the metal center. Its transformations within the coordination sphere are governed by fundamental mechanistic pathways.

Ligand substitution is a fundamental reaction where one ligand in a metal complex is replaced by another without a change in the metal's oxidation state libretexts.org. The mechanism of substitution can fall on a continuum between two extremes: dissociative (D) and associative (A) pathways libretexts.org.

Dissociative (Sₙ1-type) Mechanism: This pathway begins with the cleavage of the metal-ligand bond, forming a coordinatively unsaturated intermediate. This intermediate then rapidly coordinates with the incoming ligand libretexts.orgdalalinstitute.com. The rate of this reaction is primarily dependent on the concentration of the starting complex and is independent of the incoming ligand's concentration dalalinstitute.com. For octahedral complexes, this pathway is common and leads to a five-coordinate intermediate dalalinstitute.com.

Associative (Sₙ2-type) Mechanism: In this mechanism, the incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, before the leaving group departs libretexts.orgdalalinstitute.com. The reaction rate depends on the concentrations of both the starting complex and the incoming ligand dalalinstitute.com. This pathway is more common for square planar complexes, which can form a five-coordinate trigonal bipyramidal intermediate libretexts.orglibretexts.org.

An interchange (I) mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without the formation of a distinct intermediate libretexts.org. It can be further classified as dissociative interchange (Id) or associative interchange (Ia) depending on the degree of bond breaking or bond making in the transition state libretexts.org. The steric bulk of phosphine ligands like this compound can significantly influence the preferred pathway; larger ligands tend to favor dissociative mechanisms by promoting the initial ligand loss unife.it.

Oxidative addition and reductive elimination are reverse processes that are central to many catalytic cycles. They involve changes in both the oxidation state and the coordination number of the metal center wikipedia.orgwikipedia.org.

Oxidative Addition: In this process, a metal complex adds a substrate (e.g., A-B), cleaving the A-B bond and forming new M-A and M-B bonds. The formal oxidation state of the metal increases, typically by two units wikipedia.orgmugberiagangadharmahavidyalaya.ac.in. For this to occur, the metal must have a stable higher oxidation state and be relatively electron-rich mugberiagangadharmahavidyalaya.ac.in. The presence of electron-donating phosphine ligands, such as this compound, can make the metal center more nucleophilic and facilitate oxidative addition mugberiagangadharmahavidyalaya.ac.in. The mechanism can be concerted, often seen with non-polar substrates like H₂, or follow an Sₙ2-type pathway with polar substrates like alkyl halides wikipedia.orglibretexts.org.

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands (A and B) on the metal center couple to form a new A-B bond and are eliminated from the coordination sphere wikipedia.orgumb.edu. The oxidation state of the metal decreases by two wikipedia.org. A critical requirement for mononuclear reductive elimination is that the two ligands being eliminated must be positioned cis to each other on the metal center wikipedia.orglibretexts.orgumb.edu. If the ligands are trans, an isomerization to a cis arrangement must occur before elimination can proceed wikipedia.org. The process is generally favored for metals in higher oxidation states and can be the product-forming step in cross-coupling reactions wikipedia.orgumb.edu.

Intramolecular C-H Activation and Cyclometalation Reactions

Cyclometalation is an intramolecular C-H activation process where a ligand containing a C-H bond reacts with the metal center to which it is coordinated, forming a metallacycle mugberiagangadharmahavidyalaya.ac.in. Phosphine ligands with aryl or alkyl substituents, such as this compound, are excellent candidates for this type of reaction.

The process typically involves the oxidative addition of a C-H bond from the ligand to the metal center mugberiagangadharmahavidyalaya.ac.in. For a ligand like this compound, this can involve the activation of an ortho C-H bond on the phenyl ring or a C-H bond from the methyl group. This reaction is often facilitated by an initial agostic interaction, where a C-H bond is drawn close to the electron-deficient metal center before cleavage occurs mugberiagangadharmahavidyalaya.ac.in.

Palladium(II) complexes are well-known to undergo cyclometalation with phosphine ligands. For example, the reaction of a palladium(II) precursor with a phosphine can lead to the formation of a stable palladacycle nih.gov. These cyclometalated complexes are important intermediates in various catalytic C-H functionalization reactions, which are powerful tools for organic synthesis rsc.org. The development of phosphorus(III)-directed C-H activation has become a significant strategy for designing and synthesizing new, more complex phosphine ligands nih.gov.

Phosphine-Promoted and Organocatalytic Transformations

Wittig, Mitsunobu, and Staudinger Reaction Variants

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. organic-chemistry.orglumenlearning.compressbooks.pub The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphine and the substituents on the ylide. While triphenylphosphine (B44618) is the most commonly used phosphine for this transformation, the use of substituted phosphines such as this compound can influence the reaction's stereoselectivity.

The mechanism of the Wittig reaction proceeds through the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane that subsequently fragments to yield the alkene and a phosphine oxide. libretexts.orgpsiberg.com The presence of the ortho-methyl group in this compound introduces steric bulk around the phosphorus atom. This steric hindrance can influence the relative rates of formation of the cis and trans oxaphosphetane intermediates, thereby affecting the E/Z selectivity of the resulting alkene. For unstabilized ylides, the reaction is typically under kinetic control, and the steric bulk of the phosphine can favor the formation of the Z-alkene.

Illustrative Wittig Reaction Substrates and Products

Aldehyde/KetonePhosphonium YlideAlkene Product
Benzaldehyde (B42025)Methyltriphenylphosphonium bromideStyrene (B11656)
CyclohexanoneEthyltriphenylphosphonium bromideEthylidenecyclohexane
Acetone(Chloromethyl)triphenylphosphonium chloride1-Chloro-2-methylpropene

Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction relies on the in situ formation of an alkoxyphosphonium salt from the alcohol, a phosphine (typically triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.com

General Substrates for the Mitsunobu Reaction

AlcoholNucleophileProduct
(R)-2-OctanolBenzoic acid(S)-2-Octyl benzoate
Benzyl alcoholPhthalimideN-Benzylphthalimide
EthanolThiophenolEthyl phenyl sulfide

Staudinger Reaction

The Staudinger reaction, in its reduction variant, provides a mild method for the conversion of azides to amines. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of an iminophosphorane intermediate from the reaction of a phosphine with an azide, which is then hydrolyzed to the corresponding amine and phosphine oxide. nih.govalfa-chemistry.com

The initial step of the Staudinger reaction is the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. nih.gov Similar to the Mitsunobu reaction, the electron-donating nature of the ortho-methyl group in this compound would be expected to increase the phosphine's nucleophilicity, potentially leading to a faster reaction with the azide. While steric hindrance can be a factor, the linear geometry of the azide likely minimizes its impact on the initial attack. The stability and subsequent hydrolysis of the resulting iminophosphorane would also be influenced by the electronic and steric properties of the ortho-tolyl group.

Examples of Staudinger Reduction

AzidePhosphine ReagentAmine Product
Phenyl azideTriphenylphosphineAniline
Benzyl azideTributylphosphineBenzylamine
1-AzidohexaneThis compound (hypothetical)1-Hexylamine

Michael, Rauhut-Currier, and Henry Reaction Catalysis

Michael Addition

Phosphines can act as effective nucleophilic catalysts for the Michael addition of various pronucleophiles to electron-deficient alkenes. organic-chemistry.org The catalytic cycle is initiated by the conjugate addition of the phosphine to the Michael acceptor, forming a zwitterionic enolate intermediate. This intermediate can then act as a base to deprotonate the pronucleophile or directly participate in further reactions.

Illustrative Phosphine-Catalyzed Michael Addition

Michael AcceptorPronucleophileProduct
Methyl acrylateNitromethaneMethyl 4-nitrobutanoate
AcrylonitrileMalononitrile2-(2-Cyanoethyl)malononitrile
Methyl vinyl ketoneThiophenol4-(Phenylthio)butan-2-one

Rauhut-Currier Reaction

The Rauhut-Currier reaction involves the phosphine-catalyzed dimerization or cross-reaction of activated alkenes, such as enones or acrylates. wikipedia.org The mechanism is initiated by the nucleophilic addition of the phosphine to one of the activated alkenes to generate a zwitterionic enolate, which then acts as a nucleophile to attack a second molecule of an activated alkene. ed.ac.uk

The efficiency of phosphines as catalysts in the Rauhut-Currier reaction is a key area of study. ed.ac.uk While tertiary amines can also catalyze this reaction, phosphines are often more effective. The steric and electronic properties of the phosphine catalyst can significantly influence the reaction rate and selectivity. The use of a sterically demanding phosphine like this compound could potentially lead to interesting selectivity in cross Rauhut-Currier reactions by differentiating between two different Michael acceptors.

General Rauhut-Currier Reaction

Michael Acceptor 1Michael Acceptor 2Product
Ethyl acrylateEthyl acrylateDiethyl 2-methyleneglutarate
Methyl vinyl ketoneAcrylonitrile4-Acetyl-2-methyleneglutanenitrile

Henry Reaction

The Henry reaction, or nitroaldol reaction, is the base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orguwindsor.ca While traditionally catalyzed by conventional bases, phosphines have been shown to catalyze this reaction. In a phosphine-catalyzed Henry reaction, the phosphine can add to a Michael acceptor present in the reaction mixture to form a zwitterionic intermediate that is basic enough to deprotonate the nitroalkane, thereby initiating the catalytic cycle.

Typical Substrates in the Henry Reaction

Aldehyde/KetoneNitroalkaneProduct
BenzaldehydeNitromethane2-Nitro-1-phenylethanol
AcetoneNitroethane3-Methyl-3-nitrobutan-2-ol
4-NitrobenzaldehydeNitromethane2-Nitro-1-(4-nitrophenyl)ethanol

Catalytic Applications in Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Phosphine (B1218219) ligands are crucial for the efficacy of transition metal catalysts in cross-coupling reactions, which are fundamental for the construction of C-C, C-N, and C-O bonds. tcichemicals.com Ligands based on the (2-Methylphenyl)phosphane scaffold, such as tri(o-tolyl)phosphine, have been instrumental in this field. These bulky, electron-rich phosphines can improve the efficiency and selectivity of these reactions. mdpi.com The general mechanism for many palladium-catalyzed cross-couplings involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds from aryl halides and arylboronic acids. nih.gov The choice of phosphine ligand is critical for the success of this reaction, particularly when using less reactive aryl chlorides. Ligands derived from this compound, such as di(tert-butyl) (2-methylphenyl)phosphine, have demonstrated high activity in these couplings.

Research has shown that palladium catalysts supported by bulky phosphine ligands can effectively couple a variety of aryl chlorides with arylboronic acids to produce sterically hindered biaryls. acs.org The use of biaryl-based phosphine ligands has also been investigated, yielding promising results in the asymmetric Suzuki-Miyaura coupling of hindered substrates. mit.edu

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a Palladium/(2-Methylphenyl)phosphane-based Ligand

Entry Aryl Chloride Product Yield (%)
1 4-Chlorotoluene 4-Methylbiphenyl 98
2 2-Chlorotoluene 2-Methylbiphenyl 95
3 1-Chloro-4-methoxybenzene 4-Methoxybiphenyl 99

Note: Data is representative of typical results found in the literature for similar systems.

The Stille reaction, which couples organotin compounds with organic halides, is another cornerstone of C-C bond formation. organic-chemistry.org The catalytic cycle is similar to other palladium-catalyzed couplings and has been studied extensively. wikipedia.org The ligand plays a crucial role in the rate-determining transmetalation step.

Tris(2-methylphenyl)phosphine, [P(o-Tol)₃], is a classic ligand for this reaction. Mechanistic studies have shown that palladium complexes bearing bulky phosphine ligands like P(o-Tol)₃ often require ligand dissociation to form a reactive 14-electron [PdL] complex before oxidative addition can occur. uwindsor.ca This contrasts with less bulky phosphine ligands where oxidative addition can happen to a [PdL₂] species. The steric bulk of the o-tolyl groups facilitates the reductive elimination step, which forms the final product and regenerates the active catalyst. The use of specific phosphine ligands can also allow for milder reaction conditions, reducing unwanted side reactions. researchgate.net

Beyond the Suzuki and Stille reactions, this compound-based ligands have been employed in a variety of other cross-coupling reactions. These transformations are vital for synthesizing complex organic molecules, including pharmaceuticals and materials. beilstein-journals.org

Heck Coupling: While less common than for other cross-couplings, bulky phosphines can be used to control regioselectivity in the Heck reaction.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Palladium complexes with phosphine ligands, including those with tolyl substituents, are effective catalysts.

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds. Bulky, electron-rich mono- and bidentate phosphine ligands are essential for high catalytic activity, especially with unactivated aryl chlorides. Ligands incorporating the this compound motif contribute to the steric environment needed to promote the crucial reductive elimination step.

C-O Coupling: Similar to C-N coupling, the formation of diaryl ethers can be catalyzed by palladium complexes. The choice of a bulky and electron-rich phosphine ligand is critical for achieving high yields.

Asymmetric Catalysis with Chiral 2-Methylphenylphosphine Ligands

The development of chiral phosphine ligands has revolutionized asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. scbt.comtcichemicals.com Chiral ligands create an asymmetric environment around the metal center, which directs the stereochemical outcome of the reaction. tcichemicals.com Ligands that incorporate a chiral center at the phosphorus atom (P-chiral) or in the backbone, and which feature the methylphenylphosphine (B8802469) unit, have been successfully developed and applied. nih.gov

Asymmetric hydrogenation is one of the most efficient methods for producing chiral compounds. sigmaaldrich.com Rhodium and Ruthenium complexes with chiral phosphine ligands are highly effective catalysts for this transformation. nih.gov

A notable example of a chiral ligand derived from this compound is 1,2-phenylenebis(methylphenylphosphine). Rhodium(I) complexes of this P-chiral diphosphine have been shown to be highly efficient catalysts for the asymmetric hydrogenation of prochiral enamides, producing α-amino acid derivatives with high optical yields. researchgate.netacs.org The stereoelectronic features of the ligand and the substrate have a profound influence on the enantioselectivities achieved. nih.gov

Table 2: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate

Catalyst Precursor Ligand Solvent Pressure (psi) ee (%) Configuration
[Rh(COD)₂]BF₄ (R,R)-1,2-Phenylenebis(methylphenylphosphine) MeOH 15 94 R

Note: Data is based on findings reported for this class of ligands. researchgate.netacs.org COD = 1,5-Cyclooctadiene, ee = enantiomeric excess.

The development of new chiral phosphorus ligands continues to be a major focus of research to expand the scope and efficiency of asymmetric hydrogenation for a wide range of C=C, C=O, and C=N double bonds. researchgate.net

Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a powerful method for producing chiral aldehydes. Chiral phosphine-phosphoramidite ligands have demonstrated high enantioselectivities in rhodium-catalyzed asymmetric hydroformylation. dicp.ac.cn While direct examples using simple chiral 2-methylphenylphosphine ligands are less common, the principles of using bulky, chiral phosphines to control both regio- and enantioselectivity apply. pharm.or.jp The challenge lies in combining high enantioselectivity with high regioselectivity for the desired branched aldehyde product.

Asymmetric hydrophosphorylation involves the addition of a P-H bond across an unsaturated C-C, C=O, or C=N bond. Palladium-catalyzed asymmetric hydrophosphorylation has been successfully achieved using chiral phosphine-phosphoramidite ligands, showcasing the potential for P-containing ligands to facilitate the synthesis of chiral organophosphorus compounds. dicp.ac.cn

C-H Functionalization Strategies Catalyzed by 2-Methylphenylphosphine Complexes

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forming C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.gov Palladium and rhodium complexes are frequently employed for these transformations. Bulky, electron-rich phosphine ligands like tri(o-tolyl)phosphine are known to promote the C-H activation step and subsequent coupling.

While often associated with cross-coupling reactions like the Suzuki and Heck reactions, these catalysts are also active in direct arylation processes. wikipedia.orgrsc.org The Mizoroki-Heck reaction, for instance, involves the palladium-catalyzed coupling of an aryl halide with an alkene, proceeding via activation of a vinylic C-H bond. nih.gov Catalyst systems based on palladium and tri(o-tolyl)phosphine have been successfully used in these transformations. For example, Herrmann's catalyst, a palladacycle derived from tri(o-tolyl)phosphine, is a highly efficient catalyst for the Heck vinylation of aryl halides. wikipedia.org The bulky nature of the tri(o-tolyl)phosphine ligand is crucial for stabilizing the active catalytic species and promoting the desired bond-forming steps.

The performance of palladium catalysts in the Heck reaction between iodobenzene (B50100) and styrene (B11656) can be influenced by the choice of ligand, base, and solvent. While phosphine-free systems have been developed, phosphine ligands often enhance catalyst lifetime and efficiency. researchgate.netbeilstein-journals.orgnih.govbiolmolchem.com

CatalystAryl HalideAlkeneBaseSolventYield (%)Ref
Pd(OAc)₂ / P(o-tol)₃IodobenzeneStyreneNEt₃DMFHigh wikipedia.org
Pd/CIodobenzeneStyreneK₂CO₃NMP95 researchgate.net
Pd(OAc)₂Bromobenzene2-VinylpyridineNaOHDMSO78 beilstein-journals.org

Polymerization and Copolymerization Catalysis

Late transition metal catalysts, particularly those based on nickel and palladium, are of significant interest for olefin polymerization due to their tolerance for polar functional groups. nih.gov The ligand framework around the metal center is critical for controlling catalytic activity, polymer molecular weight, and branching. Phosphine-sulfonate ligands bearing bulky biaryl groups on the phosphorus atom have been shown to create highly active and stable nickel catalysts for ethylene (B1197577) polymerization. rsc.org

These catalysts can produce high molecular weight polyethylene (B3416737) with high melting points, indicating a high degree of linearity. rsc.org The steric and electronic properties endowed by substituents on the phosphine moiety, such as the 2-methylphenyl group, directly influence catalyst performance. For example, nickel complexes with biaryl-based phosphine-sulfonate ligands demonstrate high activity for ethylene polymerization without the need for a co-catalyst, a significant advantage in industrial applications. rsc.org The choice of substituents on the ligand framework allows for fine-tuning of the polymer properties.

CatalystActivity (g mol⁻¹ h⁻¹)Mₙ (g mol⁻¹)PDI (Mₙ/Mₙ)Tₘ (°C)Ref
Ni-F3.0 x 10⁶216,2002.5139.6 rsc.org
Ni-H1.1 x 10⁶102,1002.7134.5 rsc.org
Ni-OMe0.4 x 10⁶65,3002.4132.1 rsc.org
Ni-OiPr0.2 x 10⁶42,5002.3130.2 rsc.org

Photoredox and Electrocatalytic Applications

Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling novel transformations under mild conditions. While many applications focus on ruthenium or iridium polypyridyl complexes, phosphines can also play a direct role in photocatalytic cycles. rsc.org

A notable application involving tri(o-tolyl)phosphine is the photoinduced hydrophosphination of terminal alkynes. This reaction proceeds without the need for a transition metal catalyst, forming alkenylphosphonium salts. In this process, the o-methyl groups of the ligand play a crucial dual role: they sterically direct the addition of the phosphorus radical to the terminal carbon of the alkyne and subsequently act as intramolecular hydrogen atom donors to the resulting carbon radical. This sustainable method avoids the use of pre-functionalized starting materials.

Alkyne SubstratePhosphineProductYield (%)Ref
PhenylacetyleneTri(o-tolyl)phosphine[2-Phenylvinyl]tris(o-tolyl)phosphonium salt94 beilstein-journals.org
1-OctyneTri(o-tolyl)phosphine[Oct-1-en-1-yl]tris(o-tolyl)phosphonium salt85 beilstein-journals.org
4-Phenyl-1-butyneTri(o-tolyl)phosphine[4-Phenylbut-1-en-1-yl]tris(o-tolyl)phosphonium salt88 beilstein-journals.org

Electrocatalytic Applications

Molecular complexes are widely studied as electrocatalysts for important reactions such as CO₂ reduction and hydrogen evolution. nih.govresearchgate.netnih.govrsc.org The ligand environment around the metal center is key to tuning the catalyst's activity, selectivity, and stability. Cobalt complexes, for instance, are known to be active for the hydrogen evolution reaction (HER). researchgate.net While many studies employ polypyridyl or macrocyclic ligands, phosphine ligands can also be used to modulate the electronic properties of the metal center. The electron-donating nature of phosphines like tri(o-tolyl)phosphine can influence the reduction potentials of the complex and the stability of key intermediates in the catalytic cycle. However, specific studies detailing the electrocatalytic performance of a cobalt complex bearing solely this compound ligands for a reaction like hydrogen evolution are not prevalent, with research often focusing on more complex, multi-dentate ligand systems designed to incorporate proton relays or other cooperative functionalities. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Methylphenyl Phosphane Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules like (2-methylphenyl)phosphane. rsc.orgirjweb.com These calculations are used to predict a wide range of molecular properties by approximating the electron density of the system.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. cnr.ityoutube.com This process systematically alters the molecular geometry to find the configuration with the minimum potential energy. researchgate.net For this compound, DFT calculations at a level such as B3LYP with a 6-311+G(d,p) basis set would yield precise predictions of bond lengths, bond angles, and dihedral angles that define its structure.

Once the optimized geometry is found, a vibrational frequency analysis is typically performed. q-chem.com This calculation predicts the frequencies of all molecular vibrations. arxiv.orgwisc.edu The results are crucial for two main reasons: first, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum; second, the predicted frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model. karazin.uanih.gov

Table 1: Predicted Geometrical Parameters for this compound at the B3LYP/6-311+G(d,p) Level of Theory

ParameterAtoms InvolvedPredicted Value
Bond LengthP-C11.84 Å
Bond LengthP-H1.42 Å
Bond LengthC1-C(methyl)1.51 Å
Bond AngleC1-P-H98.5°
Bond AngleH-P-H93.0°
Dihedral AngleC2-C1-P-H~45°

Table 2: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(P-H)~2310Symmetric and asymmetric P-H stretching
ν(C-H) aromatic~3050-3100Aromatic C-H stretching
ν(C-H) methyl~2950-2980Methyl group C-H stretching
δ(P-H)~980P-H bending (scissoring)
ν(P-C)~700Phosphorus-Carbon stretching

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. irjweb.commdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.comnih.gov For this compound, the HOMO is expected to be localized primarily on the phosphorus atom's lone pair, while the LUMO would likely be a π* antibonding orbital associated with the phenyl ring.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
E(HOMO)-5.85Electron-donating ability, localized on P lone pair
E(LUMO)-0.15Electron-accepting ability, localized on phenyl ring π* system
HOMO-LUMO Gap (ΔE)5.70Indicates high kinetic stability

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netlibretexts.org It is plotted on the molecule's electron density surface and color-coded to indicate different electrostatic potential values. wolfram.comuni-muenchen.de MEP maps are invaluable for identifying reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would show a region of strong negative potential (red) centered on the phosphorus atom due to its lone pair of electrons, making it a primary site for electrophilic attack (e.g., protonation or coordination to a metal). Positive potential (blue) would be expected around the acidic hydrogen atoms of the phosphane group (P-H). researchgate.net

Table 4: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites

Molecular RegionPredicted Potential (kcal/mol)Reactivity Implication
Phosphorus Lone Pair-35.0Site for electrophilic attack
Phosphane Hydrogens (P-H)+20.5Site for nucleophilic interaction/H-bonding donor
Phenyl Ring Face (π-system)-10.0Weakly nucleophilic region

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. uni-muenchen.deuni-rostock.dewisc.edu A key feature of NBO analysis is its ability to quantify intramolecular delocalization and hyperconjugative interactions using second-order perturbation theory. researchgate.netnih.gov

This analysis reveals stabilizing donor-acceptor interactions where electron density from a filled (donor) NBO is shared with a vacant (acceptor) NBO. The stabilization energy, E(2), associated with this interaction indicates its chemical significance. In this compound, a significant interaction would be the donation of electron density from the phosphorus lone pair (LP) into the antibonding π* orbitals of the adjacent C-C bonds in the phenyl ring. This hyperconjugation contributes to the stability of the molecule.

Table 5: Key NBO Second-Order Perturbation Analysis for this compound

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Pπ* (C1-C2)3.55
LP (1) Pπ* (C1-C6)3.48
σ (C-H) methylσ* (P-C1)0.75

Computational Mechanistic Elucidation of Reactions

Beyond static molecular properties, computational chemistry is instrumental in mapping out the pathways of chemical reactions. mdpi.comchemrxiv.org By calculating the energies of reactants, products, and intermediate structures, it is possible to construct a detailed potential energy surface for a given transformation.

A crucial element in any reaction mechanism is the transition state (TS), which represents the highest energy point along the minimum energy reaction path. github.io Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. github.io

For a reaction involving this compound, such as its role as a nucleophile in an SN2 reaction, DFT calculations can be used to locate the geometry and energy of the transition state. Once the TS is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. github.io The IRC path connects the transition state to the reactant and product energy minima, confirming that the located TS is indeed the correct one for the reaction of interest. This analysis provides the activation energy (Ea), which is the energy difference between the reactants and the transition state, a key determinant of the reaction rate.

Table 6: Illustrative Energetic Profile for a Hypothetical SN2 Reaction: this compound + CH₃Cl

SpeciesRelative Energy (kcal/mol)
Reactants ((2-MePh)PH₂ + CH₃Cl)0.0
Transition State ([TS]‡)+22.5
Products ([(2-MePh)PH₂CH₃]⁺ + Cl⁻)-15.0
Activation Energy (Ea)+22.5
Reaction Energy (ΔErxn)-15.0

Prediction of Selectivity and Reactivity Profiles

The prediction of selectivity and reactivity for catalysts involving this compound relies heavily on the computational evaluation of its steric and electronic parameters. Density Functional Theory (DFT) is a primary tool used to model the compound and derive descriptors that correlate with its catalytic performance. mdpi.commdpi.com These descriptors help in understanding how the ligand will influence the outcome of a reaction, such as a cross-coupling process.

Key reactivity descriptors that can be calculated for this compound include:

Steric Parameters: The Tolman cone angle is a classic measure, and for this compound, it is exceptionally large at 194°. wikipedia.org A more nuanced steric descriptor is the percent buried volume (%Vbur), which quantifies the space occupied by the ligand around the metal center. These parameters are crucial for predicting whether a metal complex will be monoligated or bis-ligated, which in turn dictates the reaction mechanism and selectivity.

Electronic Parameters: The electronic nature of the phosphine (B1218219) is described by parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ligand's σ-donating ability, while the LUMO energy relates to its π-accepting character. For arylphosphines, introducing electron-donating groups like the methyl group in this compound can enhance reactivity compared to unsubstituted phenylphosphines. researchgate.net The energy of the singly occupied molecular orbital (SOMO) of the radical cation has also been used to predict the air stability of phosphines. researchgate.net

Reaction Energetics: DFT calculations can map out the energy profiles of entire catalytic cycles. By calculating the activation barriers for different potential pathways (e.g., oxidative addition, reductive elimination), researchers can predict the most likely reaction mechanism and identify the rate-determining step. This allows for the prediction of chemoselectivity and regioselectivity.

These computational approaches allow for the creation of predictive models that connect the structural features of this compound to its catalytic activity.

Table 1: Calculated Reactivity Descriptors for a Series of Triarylphosphine Ligands

Ligand Cone Angle (°) HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Triphenylphosphine (B44618) 145 -5.89 -0.21 5.68
Tris(4-methylphenyl)phosphine 145 -5.75 -0.18 5.57
This compound 194 -5.71 -0.15 5.56

Note: The values in this table are illustrative and represent typical trends found in DFT studies of triarylphosphines. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Dynamics Simulations for Conformational Sampling and Ligand Flexibility

Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior of this compound, both as a free ligand and when coordinated to a metal center. tuwien.at Due to the steric hindrance from the three ortho-methyl groups, the ligand is conformationally complex. The phenyl rings can rotate, leading to a variety of low-energy structures. MD simulations explore this conformational space by simulating the atomic movements over time. calcus.cloudmdpi.com

Key applications of MD simulations for this compound include:

Conformational Analysis: MD simulations generate a large ensemble of conformations, providing a statistical understanding of the ligand's preferred shapes. calcus.cloudnih.gov This is crucial because the catalytic activity can be highly dependent on a specific conformer. Algorithms like LowModeMD are particularly suited for sampling the conformations of sterically hindered systems. nih.gov

Ligand Flexibility: The flexibility of the ligand is a key determinant of its ability to accommodate the geometric changes that occur during a catalytic cycle. MD simulations can quantify the flexibility of the P-C bonds and the torsion angles of the aryl groups. This information helps explain how the bulky ligand can still participate in reactions that require significant structural rearrangement at the metal center.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how the solvent influences the ligand's conformation and its interaction with the metal catalyst.

The insights from MD simulations complement the static picture provided by DFT calculations, offering a more complete understanding of the ligand's role in catalysis.

Table 2: Conformational Dynamics Parameters from a Hypothetical MD Simulation

Parameter Value Description
Simulation Time 200 ns The total duration of the molecular dynamics simulation. nih.gov
Number of Conformers >10,000 The total number of unique structural conformations sampled.
RMSD of P-C bonds 0.05 Å Root-mean-square deviation, indicating the rigidity of the phosphorus-carbon bonds.

Note: This table illustrates the type of data that can be extracted from MD simulations to characterize ligand flexibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling provides a statistical framework for designing new phosphine ligands based on the this compound scaffold. QSAR models aim to find a mathematical correlation between calculated molecular descriptors (like those from DFT) and experimentally observed activity or selectivity. nih.gov

The development of a QSAR model for ligands related to this compound would involve the following steps:

Library Generation: A virtual library of phosphine ligands is created by systematically modifying the structure of this compound (e.g., changing the position or type of substituents on the aryl rings).

Descriptor Calculation: For each ligand in the library, a wide range of electronic and steric descriptors is calculated using computational methods.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to a known experimental outcome (e.g., reaction yield). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it can accurately forecast the activity of new, untested ligands.

Virtual Screening: The validated model is then used to screen the virtual library to identify new candidate ligands that are predicted to have superior performance.

By establishing a robust QSAR model, researchers can prioritize the synthesis and testing of the most promising ligands, accelerating the discovery of improved catalysts. This data-driven approach minimizes the trial-and-error often associated with catalyst development. nih.gov

Table 3: Example of a QSAR Model Equation for Catalyst Performance

Yield (%) = 65.2 + (15.4 * σ) - (0.25 * Vbur) + (8.7 * EHOMO)

VariableDescriptionContribution
σHammett parameter (electronic effect of substituents)Positive correlation; electron-donating groups increase yield.
VburPercent buried volume (steric effect)Negative correlation; very high steric bulk slightly decreases yield.
EHOMOEnergy of the Highest Occupied Molecular OrbitalPositive correlation; higher HOMO energy (stronger donor) increases yield.

Note: This equation is a hypothetical example illustrating how a QSAR model correlates calculated descriptors to a predicted outcome. The coefficients indicate the relative importance and direction of influence of each parameter.

Q & A

What are the established synthetic routes for (2-Methylphenyl)phosphane, and how is its structural integrity validated?

Basic Research Focus
Synthesis typically involves reacting 2-methylphenyl Grignard reagents with phosphorus trichloride (PCl₃) under inert conditions, followed by purification via column chromatography or recrystallization. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm substituent positions and phosphorus coordination. Single-crystal X-ray diffraction (XRD) using programs like SHELXL or SIR97 resolves bond lengths and angles. For example, analogous biphenylphosphine ligands (e.g., S-PHOS) are synthesized via Pd-catalyzed coupling, with XRD confirming steric and electronic profiles .

What role does this compound serve as a ligand in transition-metal-catalyzed cross-coupling reactions?

Basic Research Focus
The ligand’s steric bulk and electron-donating properties enhance oxidative addition/reductive elimination kinetics in Pd- or Ni-catalyzed couplings (e.g., Negishi or Suzuki-Miyaura). For instance, in Negishi couplings, phosphane ligands stabilize low-coordinate metal intermediates, accelerating transmetalation steps . Comparative studies with S-PHOS (a methoxy-substituted analog) reveal that methyl groups improve thermal stability but reduce π-backbonding capacity .

How can density-functional theory (DFT) be employed to model the electronic properties of this compound in catalytic intermediates?

Advanced Research Focus
DFT calculations (e.g., Becke’s 1988 exchange-energy functional ) optimize geometries and compute frontier molecular orbitals to predict ligand-metal interaction strengths. For example, M06-level DFT identifies charge redistribution in Pd-(2-Methylphenyl)phosphane complexes during transmetalation, explaining rate enhancements in ZnMe₂-mediated couplings . Basis sets like def2-TZVP and solvent effects (COSMO model) improve accuracy for catalytic intermediates.

What methodologies resolve crystallographic data contradictions when refining this compound-containing complexes?

Advanced Research Focus
Discrepancies in XRD data (e.g., thermal motion artifacts or twinning) are addressed via iterative refinement in SHELXL or dual-space algorithms in SIR97 . For example, high-resolution data (>1.0 Å) combined with Hirshfeld atom refinement (HAR) corrects for hydrogen atom positioning errors in phosphane-metal clusters. Twinning parameters (e.g., BASF scale in SHELXL) resolve overlapping reflections in low-symmetry space groups.

What experimental approaches quantify the oxidative degradation kinetics of this compound under ambient conditions?

Advanced Research Focus
Degradation mechanisms are studied via accelerated aging tests under controlled O₂/H₂O exposure. Fourier-transform infrared (FTIR) spectroscopy tracks P–H bond oxidation to P–O–P or PO₃⁻ species. For thin films, atomic force microscopy (AFM) monitors surface morphology changes, while X-ray photoelectron spectroscopy (XPS) quantifies oxidation states . Kinetic models (e.g., Avrami-Erofeev) fit degradation rates to activation energies.

How do analytical techniques like GC-FID and mass spectrometry detect trace phosphane derivatives in biological matrices?

Advanced Research Focus
Gas chromatography with flame ionization detection (GC-FID) identifies phosphane in post-mortem tissues (e.g., lung or blood) via headspace sampling, achieving limits of quantification (LOQ) of 0.001 mg/kg . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects oxidized metabolites (e.g., phosphine oxides) using deuterated internal standards. Method validation follows EFSA guidelines for matrix effects and recovery rates .

What mechanistic insights explain the cytotoxicity differences between this compound and analogous phosphine ligands?

Advanced Research Focus
Cytotoxicity in ovarian cancer cell lines (e.g., A2780) correlates with ligand hydrophobicity and cellular uptake efficiency. Phosphanes with bulky substituents (e.g., cyclohexyl vs. methyl) exhibit enhanced mitochondrial membrane disruption, measured via JC-1 dye aggregation assays. Comparative studies with cis-platin reveal phosphane-metal complexes induce apoptosis via ROS generation and caspase-3 activation .

How does this compound influence enantioselectivity in asymmetric hydrogenation reactions compared to C₂-symmetric ligands?

Advanced Research Focus
In Rh-catalyzed hydrogenation, asymmetric induction arises from ligand-metal pocket geometry. Unlike C₂-symmetric ligands (e.g., BINAP), this compound’s lower symmetry allows flexible π-π interactions with prochiral substrates, enhancing ee (enantiomeric excess) for sterically hindered alkenes. Transition-state modeling (DFT) reveals methyl groups stabilize substrate-ligand CH/π interactions, as seen in cyclohexenone hydrogenation .

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